Cefoperazone sodium impurity A
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Overview
Description
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is a chemical compound with the molecular formula C23H23N5O8S and a molecular weight of 529.53 g/mol . It is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. This compound is primarily used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone, which can be used for further research and development in pharmaceutical applications .
Scientific Research Applications
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new antibiotics and other therapeutic agents.
Mechanism of Action
The mechanism of action of Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone include other cephalosporin derivatives such as:
- Cefoperazone
- Cefotaxime
- Ceftazidime
- Ceftriaxone
Uniqueness
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can enhance its stability, spectrum of activity, and resistance to bacterial enzymes compared to other cephalosporins .
Properties
Molecular Formula |
C23H23N5O8S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
InChI |
InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35) |
InChI Key |
RFNBMKDSMYYHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 |
Origin of Product |
United States |
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